DilC12(3) (iodide)

Descripción general

Descripción

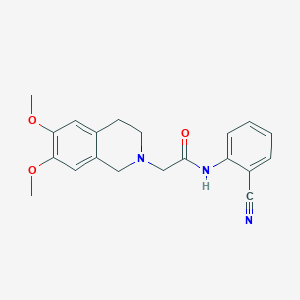

DilC12(3) (iodide) is a red-orange fluorescent, lipophilic carbocyanine . It is a shorter-chain DiI (DiIC18(3)) analog that may incorporate into membranes more easily than DiI . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes .

Physical And Chemical Properties Analysis

DilC12(3) (iodide) is known to be weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes in lipid environments .Aplicaciones Científicas De Investigación

Cell Membrane Imaging

DiIC12(3) is commonly used to visualize cellular plasma membranes. Its red-orange fluorescence allows researchers to track membrane dynamics and study lipid distribution. Once applied to cells, the dye diffuses laterally within the plasma membrane, providing insights into membrane organization and fluidity .

Fluorescence-Based Sensing

DiIC12(3) serves as a fluorescence sensor for iodide detection. Researchers have explored its use in detecting iodide ions due to its sensitivity and specificity. This application is relevant in environmental monitoring, food safety, and clinical diagnostics .

Drug Delivery Studies

Researchers have incorporated DiIC12(3) into lipid-based nanoparticles for drug delivery studies. These nanoparticles can be triggered by external stimuli (e.g., ultrasound) to release drugs selectively at target sites. For instance, in glioblastoma targeting therapy, DiIC12(3)-loaded nanoparticles respond to high-intensity focused ultrasound, enhancing drug release .

Membrane Dynamics and Lipid Rafts

By tracking DiIC12(3)-labeled membranes, scientists investigate lipid rafts—microdomains rich in cholesterol and specific proteins. These rafts play essential roles in cell signaling, endocytosis, and membrane trafficking. DiIC12(3) helps visualize lipid raft dynamics and interactions .

Neuronal Tracing and Connectivity

In neuroscience, DiIC12(3) has been used for neuronal tracing. Researchers apply it to specific neurons or axons, allowing visualization of neuronal connectivity and mapping neural circuits. Its photostability ensures reliable long-term imaging .

Studying Membrane Transporters

DiIC12(3) can be employed to study membrane transporters, such as ion channels and pumps. By labeling these proteins, researchers gain insights into their localization, trafficking, and activity in live cells .

Propiedades

IUPAC Name |

1-dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVFAUXPXHGRPQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DilC12(3) (iodide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)